
1-Phenyl-7H-benz(de)anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-7H-benz(de)anthracen-7-one is an organic compound with the molecular formula C23H14O. It is a derivative of benzanthrone, a well-known polycyclic aromatic ketone. This compound is characterized by its unique structure, which includes a phenyl group attached to the benzanthrone core. It is known for its luminescent properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-7H-benz(de)anthracen-7-one can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is reacted with a halogenated benzanthrone derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl or benzanthrone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
1-Phenyl-7H-benz(de)anthracen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its luminescent properties.
Biology: Employed in the study of biological systems, including as a marker for tracking cellular processes.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism of action of 1-Phenyl-7H-benz(de)anthracen-7-one involves its interaction with various molecular targets and pathways. Its luminescent properties are attributed to the conjugated π-electron system, which allows for efficient absorption and emission of light. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking .
Comparison with Similar Compounds
1-Phenyl-7H-benz(de)anthracen-7-one can be compared with other similar compounds, such as:
Benzanthrone: The parent compound, known for its luminescent properties.
Phenanthrenequinone: Another polycyclic aromatic ketone with similar applications in luminescence and fluorescence studies.
Anthraquinone: A widely studied compound with applications in dye production and as a precursor for various chemical reactions.
The uniqueness of this compound lies in its specific structural modifications, which enhance its luminescent properties and make it suitable for a broader range of applications.
Properties
CAS No. |
73693-78-4 |
|---|---|
Molecular Formula |
C23H14O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)22-17(15-7-2-1-3-8-15)14-13-16-9-6-12-20(23)21(16)22/h1-14H |
InChI Key |
LXKMGEHDGRTGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


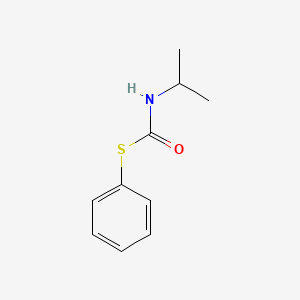
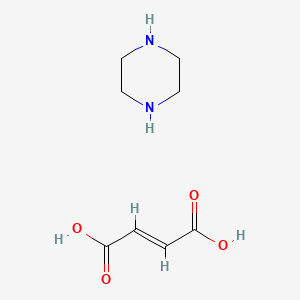
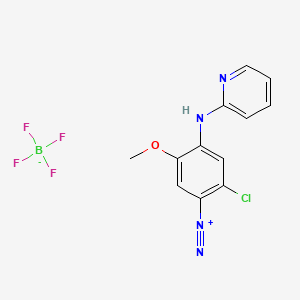
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
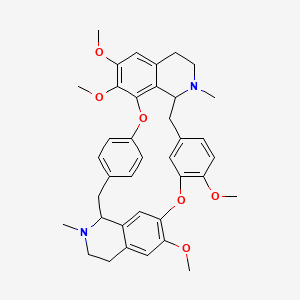
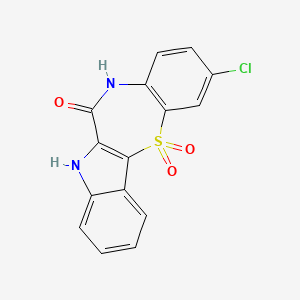
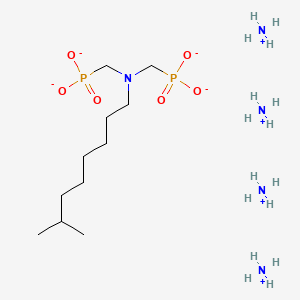
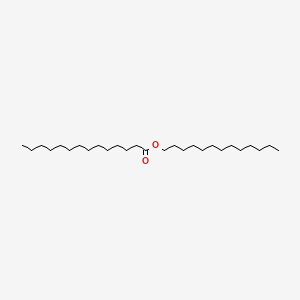
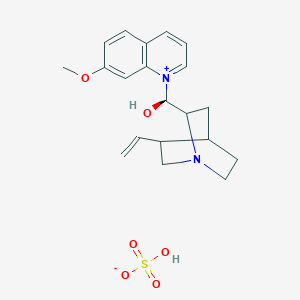
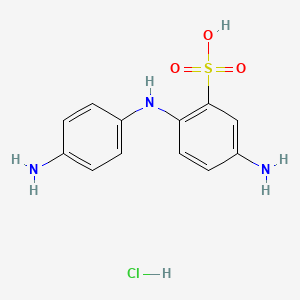
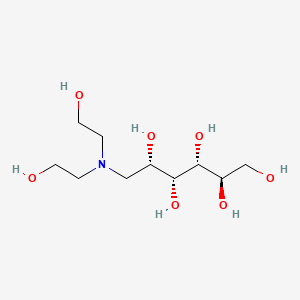
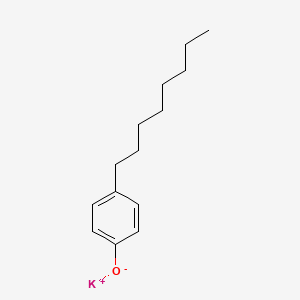
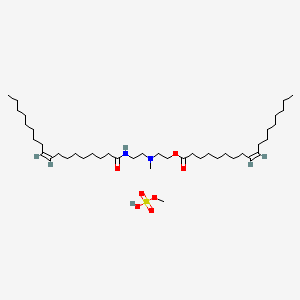
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
